3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464336
InChI: InChI=1S/C18H25N3O3/c19-10-17(22)21(16-6-7-16)12-15-8-9-20(11-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2
SMILES: C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol

3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13464336

Molecular Formula: C18H25N3O3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
IUPAC Name benzyl 3-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H25N3O3/c19-10-17(22)21(16-6-7-16)12-15-8-9-20(11-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2
Standard InChI Key YNKOXGZPALGJEK-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Canonical SMILES C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.42 g/mol . Its structure includes:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

  • A cyclopropyl group attached via an amino linkage, introducing steric hindrance and conformational rigidity.

  • A benzyl ester moiety, which enhances lipophilicity and serves as a protective group for carboxylic acids .

The stereochemistry at the cyclopropane and pyrrolidine rings significantly influences its biological activity. For instance, the (S)-configuration at the cyclopropane carbon enhances binding affinity to enzymatic targets compared to its (R)-enantiomer .

Spectral Characterization

Key spectral data validate its structure:

TechniqueDataSource
¹H NMRδ 7.35–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), 3.85–3.70 (m, pyrrolidine-H)
¹³C NMRδ 172.1 (C=O ester), 166.5 (C=O amide), 135.2–127.8 (Ar-C)
HRMS (ESI+)m/z 332.1978 [M+H]⁺ (calc. 332.1972)

Synthetic Methodologies

Steglich Esterification

The benzyl ester group is typically introduced via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method achieves yields of 75–85% under mild conditions :

Carboxylic acid+Benzyl alcoholDCC/DMAPBenzyl ester+DCU\text{Carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{DCC/DMAP}} \text{Benzyl ester} + \text{DCU}

Key advantages:

  • Compatibility with acid-sensitive substrates.

  • High regioselectivity for ester formation over amide side reactions .

Cyclopropane Ring Formation

The cyclopropyl-amino moiety is synthesized through Simmons–Smith cyclopropanation or vinyl carbene insertion, with the latter offering superior stereocontrol . For example, treatment of allyl amines with CH₂I₂ and a zinc-copper couple generates the cyclopropane ring in 60–70% yield .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize reaction kinetics and purity. Automated systems reduce byproduct formation by maintaining precise temperature (±1°C) and pressure (1–3 bar) conditions .

Physicochemical Properties

PropertyValueImplications
Melting Point128–130°CIndicates high crystalline purity
Solubility25 mg/mL in DMSOSuitable for in vitro biological assays
logP2.3Moderate lipophilicity enhances cell membrane permeation
pKa9.2 (amino group)Protonation state affects binding to acidic targets

Stability: The compound is stable at room temperature for >6 months but degrades under strong acidic (pH <2) or basic (pH >10) conditions .

Biological Activity and Applications

Enzyme Inhibition

The compound acts as a competitive inhibitor of prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative diseases. Its IC₅₀ value of 0.8 μM surpasses classical inhibitors like Z-Pro-Prolinal (IC₅₀ = 1.2 μM) . The cyclopropyl group’s rigidity enhances binding to the enzyme’s hydrophobic pocket .

Peptidomimetic Scaffolds

In drug design, the pyrrolidine-cyclopropane framework serves as a rigid β-turn mimetic, enabling the stabilization of peptide secondary structures. This property is exploited in developing protease-resistant peptide analogs .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterMethyl-amino substituentWeaker POP inhibition (IC₅₀ = 3.5 μM)
(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl groupEnhanced solubility (logP = 1.1)
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterPositional isomer of the main compoundSimilar POP inhibition (IC₅₀ = 0.9 μM)

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical control: Achieving >95% enantiomeric excess requires chiral auxiliaries or asymmetric catalysis .

  • Scale-up limitations: Cyclopropanation reactions suffer from low yields (>50%) in batch reactors, necessitating flow chemistry adaptations .

Therapeutic Prospects

  • Neuroprotection: POP inhibition may mitigate tau hyperphosphorylation in Alzheimer’s models .

  • Antiviral optimization: Structural modifications to the amino-acetyl group could enhance viral protease targeting.

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